4,6-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14788046
Molecular Formula: C22H25N3O5
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N3O5 |
|---|---|
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 4,6-dimethoxy-N-[3-(3-methoxyanilino)-3-oxopropyl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O5/c1-25-18-11-16(29-3)12-20(30-4)17(18)13-19(25)22(27)23-9-8-21(26)24-14-6-5-7-15(10-14)28-2/h5-7,10-13H,8-9H2,1-4H3,(H,23,27)(H,24,26) |
| Standard InChI Key | QACUMUVNGXCILD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NC3=CC(=CC=C3)OC |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound’s IUPAC name systematically describes its structure:
-
A 1-methyl-1H-indole core with methoxy groups at positions 4 and 6.
-
A carboxamide group at position 2, linked to a propane chain terminating in a 3-methoxyphenylamino group.
This configuration confers unique electronic and steric properties. The 4,6-dimethoxyindole moiety enhances lipophilicity, facilitating membrane penetration . The amide linkage and aromatic substituents enable hydrogen bonding and π-π interactions with biological targets.
Table 1: Key Structural Features and Functional Roles
Synthesis and Chemical Characterization
Synthetic Pathways
The synthesis involves three critical stages:
Stage 1: Indole Core Construction
The Hemetsberger reaction is employed to assemble the 4,6-dimethoxyindole scaffold. Condensation of 2,4-dimethoxybenzaldehyde with methyl azidoacetate under basic conditions yields a vinyl azide intermediate, which undergoes thermal cyclization to form methyl 4,6-dimethoxyindole-2-carboxylate .
Stage 2: Functionalization at C7
Vilsmeier-Haack formylation introduces an aldehyde group at position 7, leveraging the electron-rich indole ring. This step requires precise temperature control (−10°C) to avoid over-oxidation .
Stage 3: Side Chain Incorporation
The final step involves coupling the indole carboxylate with 3-[(3-methoxyphenyl)amino]-3-oxopropylamine via amide bond formation. Catalytic agents like HOBt (Hydroxybenzotriazole) and EDCI (Ethylcarbodiimide hydrochloride) are used to activate the carboxyl group.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Indole cyclization | NaOMe/MeOH, 80°C, 12h | 68% |
| Vilsmeier-Haack formylation | POCl3/DMF, −10°C, 4h | 52% |
| Amide coupling | HOBt/EDCI, DCM, rt, 24h | 75% |
| Exposure Route | Precautionary Measures |
|---|---|
| Skin contact | Nitrile gloves, lab coat |
| Inhalation | Fume hood, N95 respirator |
| Storage | Airtight container, desiccated at −20°C |
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the side chain’s aliphatic/aromatic balance could optimize bioavailability. For instance, replacing the 3-methoxyphenyl group with a bulkier adamantyl moiety improved anti-NTM activity in analogs .
In Vivo Efficacy Trials
Rodent models are needed to evaluate pharmacokinetics and toxicity thresholds. Priority should be given to assessing hepatic metabolism and blood-brain barrier penetration.
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